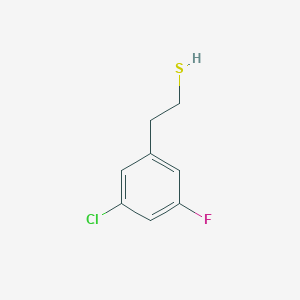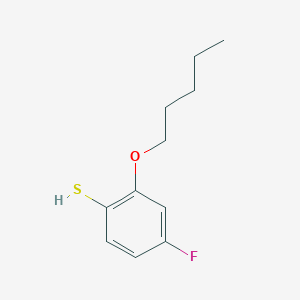
4-Methoxy-3-n-propoxyphenethyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-n-propoxyphenethyl alcohol is an organic compound that belongs to the class of phenethyl alcohols It is characterized by the presence of a methoxy group at the 4th position and a propoxy group at the 3rd position on the phenyl ring, with an ethyl alcohol chain attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3-n-propoxyphenethyl alcohol can be synthesized through several methods:
Hydrolysis of Halides: Alkyl halides can be hydrolyzed using aqueous alkali hydroxide solutions to produce alcohols through nucleophilic substitution.
Hydration of Alkenes: Direct hydration of alkenes in the presence of a catalyst or indirect hydration via the addition of sulfuric acid followed by hydrolysis.
Grignard Synthesis: Reaction of Grignard reagents with suitable carbonyl compounds can yield primary, secondary, or tertiary alcohols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of corresponding alkanes or ethers.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid for hydration reactions, palladium for hydrogenation reactions.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alkanes, ethers.
Substitution: Various substituted phenethyl alcohol derivatives.
Scientific Research Applications
4-Methoxy-3-n-propoxyphenethyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Methoxy-3-n-propoxyphenethyl alcohol can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
2-(4-methoxy-3-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-3-8-15-12-9-10(6-7-13)4-5-11(12)14-2/h4-5,9,13H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVITSKREVOMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)CCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990017.png)







